N'~1~-{(E)-1-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-CYANOACETOHYDRAZIDE
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Overview
Description
N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-cyanoacetohydrazide is a complex organic compound that belongs to the class of hydrazide-hydrazones This compound is characterized by its unique structure, which includes a pyrrole ring substituted with butyl and dimethyl groups, and a cyanoacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-cyanoacetohydrazide typically involves the condensation of 1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with cyanoacetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-cyanoacetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Biology: The compound has shown promise in in-vitro studies for its antioxidant and antitumor activities.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-cyanoacetohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and cyano groups. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- **N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-hydroxybenzohydrazide
- **N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(1H-pyrrol-1-yl)benzohydrazide
Uniqueness
Compared to similar compounds, N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-cyanoacetohydrazide stands out due to its specific substitution pattern on the pyrrole ring and the presence of a cyano group
Properties
Molecular Formula |
C20H24N4O |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(E)-[1-(4-butylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-cyanoacetamide |
InChI |
InChI=1S/C20H24N4O/c1-4-5-6-17-7-9-19(10-8-17)24-15(2)13-18(16(24)3)14-22-23-20(25)11-12-21/h7-10,13-14H,4-6,11H2,1-3H3,(H,23,25)/b22-14+ |
InChI Key |
WDAYBKDUOVAGCN-HYARGMPZSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)CC#N)C |
SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)CC#N)C |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)CC#N)C |
Origin of Product |
United States |
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